Boc-D-glu(otbu)-onp
CAS No.: 200397-60-0
Cat. No.: VC21538584
Molecular Formula: C20H28N2O8
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200397-60-0 |
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Molecular Formula | C20H28N2O8 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | 5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Standard InChI | InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 |
Standard InChI Key | XGSZKZYRDFXIHX-OAHLLOKOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Chemical Identity and Structure
Boc-D-glu(otbu)-onp is identified by the Chemical Abstracts Service (CAS) registry number 200397-60-0. This compound has the molecular formula C₂₀H₂₈N₂O₈ and a molecular weight of 424.44 g/mol . The name reflects its chemical structure: "Boc" refers to the tert-butyloxycarbonyl protecting group, "D-glu" indicates D-glutamic acid, "otbu" refers to the tert-butyl ester protecting group at the gamma position, and "onp" denotes the 4-nitrophenyl ester group.
The compound is also known by several synonyms:
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Boc-D-glutamic acid gamma-tert-butyl ester-4 alpha-nitrophenyl ester
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5-(Tert-butyl) 1-(4-nitrophenyl) (tert-butoxycarbonyl)-D-glutamate
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5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
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D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(4-nitrophenyl) ester
Structural Components
The structure of Boc-D-glu(otbu)-onp contains several key functional groups:
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A D-glutamic acid core structure
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A tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position
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A tert-butyl ester protecting group at the gamma-carboxyl position
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A 4-nitrophenyl ester (ONp) at the alpha-carboxyl position
This specific combination of protecting groups provides the compound with its unique reactivity profile and utility in peptide synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of Boc-D-glu(otbu)-onp is essential for researchers working with this compound. Table 1 summarizes the key properties based on available data.
Table 1: Physical and Chemical Properties of Boc-D-glu(otbu)-onp
The compound's solubility characteristics are particularly important for laboratory applications. Boc-D-glu(otbu)-onp shows good solubility in dimethyl sulfoxide (DMSO), making this solvent the preferred choice for preparing stock solutions in research settings .
Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
---|---|---|---|
1 mM | 2.356 mL | 11.78 mL | 23.560 mL |
5 mM | 0.471 mL | 2.356 mL | 4.712 mL |
10 mM | 0.236 mL | 1.178 mL | 2.356 mL |
Source: GlpBio product information
To enhance solubility during preparation, heating the tube containing the compound to 37°C followed by sonication in an ultrasonic bath is recommended . This approach can help ensure complete dissolution, particularly when preparing more concentrated stock solutions.
Applications in Research
Boc-D-glu(otbu)-onp serves critical functions in research contexts, particularly in peptide synthesis and pharmaceutical development.
Peptide Synthesis
The primary application of Boc-D-glu(otbu)-onp is in peptide synthesis, where it serves as a protected amino acid building block. The compound's protecting groups—Boc at the alpha-amino position, tert-butyl ester at the gamma-carboxyl position, and 4-nitrophenyl ester at the alpha-carboxyl position—allow for selective reactions in complex peptide assembly.
The 4-nitrophenyl ester (ONp) functionality makes this compound particularly useful as an activated amino acid derivative, facilitating efficient coupling reactions in peptide synthesis without requiring additional coupling reagents. This activation strategy can provide advantages in certain synthetic contexts, including:
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Enhanced reaction rates in peptide coupling
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Reduced racemization risk during coupling reactions
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Compatibility with various solid-phase peptide synthesis protocols
Pharmaceutical Research Applications
Protected amino acids like Boc-D-glu(otbu)-onp play important roles in pharmaceutical research, particularly in the development of peptide-based therapeutics. The D-configuration of the glutamic acid residue provides increased resistance to enzymatic degradation, a valuable characteristic for developing peptide drugs with improved metabolic stability.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | B659018 | 50 mg | $60 |
Biosynth Carbosynth | FB48466 | 1 g | $82 |
Biosynth Carbosynth | FB48466 | 2 g | $131.10 |
Chem-Impex | 05489 | 1 g | $134.40 |
AK Scientific | 6326AH | 1 g | $160 |
Source: ChemicalBook price information (as of December 2021)
Additional suppliers include BOC Sciences, Nextpeptide Inc, DONBOO AMINO ACID COMPANY, Shanghai Hanhong Scientific Co.,Ltd., and others as listed in the comprehensive supplier directory .
Structural Comparison with Related Compounds
Boc-D-glu(otbu)-onp shares structural similarities with other protected forms of glutamic acid, such as Boc-D-glu(otbu)-OH (CAS: 104719-63-3). The primary difference lies in the alpha-carboxyl protecting group—Boc-D-glu(otbu)-onp features a 4-nitrophenyl ester, while Boc-D-glu(otbu)-OH has a free carboxylic acid at this position.
Table 4: Comparison of Boc-D-glu(otbu)-onp and Boc-D-glu(otbu)-OH
Property | Boc-D-glu(otbu)-onp | Boc-D-glu(otbu)-OH |
---|---|---|
CAS Number | 200397-60-0 | 104719-63-3 |
Molecular Formula | C₂₀H₂₈N₂O₈ | C₁₄H₂₅NO₆ |
Molecular Weight | 424.44 g/mol | 303.35 g/mol |
Alpha-Carboxyl Group | 4-Nitrophenyl ester | Free carboxylic acid |
Gamma-Carboxyl Group | tert-Butyl ester | tert-Butyl ester |
Alpha-Amino Group | Boc-protected | Boc-protected |
This structural difference significantly impacts the reactivity profile of these compounds. The 4-nitrophenyl ester in Boc-D-glu(otbu)-onp serves as an activated ester, making it more reactive in coupling reactions compared to the free carboxylic acid form found in Boc-D-glu(otbu)-OH.
Research Methodologies Using Boc-D-glu(otbu)-onp
Coupling Reactions in Peptide Synthesis
In peptide synthesis applications, Boc-D-glu(otbu)-onp can be utilized in both solution-phase and solid-phase methodologies. The activated 4-nitrophenyl ester facilitates efficient coupling to amino components without requiring additional coupling reagents.
A typical coupling procedure might involve:
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Dissolution of Boc-D-glu(otbu)-onp in an appropriate solvent (typically DMF or DMSO)
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Addition to an amino component (peptide or amino acid)
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Addition of a suitable base (e.g., triethylamine or DIPEA) to neutralize the released 4-nitrophenol
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Monitoring of the reaction by TLC or HPLC
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Workup and purification of the coupled product
Experimental Considerations
When working with Boc-D-glu(otbu)-onp, researchers should consider:
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The compound's sensitivity to basic conditions that could lead to hydrolysis of the activated ester
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The need for anhydrous conditions to prevent premature hydrolysis
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The release of 4-nitrophenol during coupling reactions, which can be monitored by its characteristic yellow color in basic conditions
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The potential need for dry solvents and inert atmosphere depending on the specific application
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